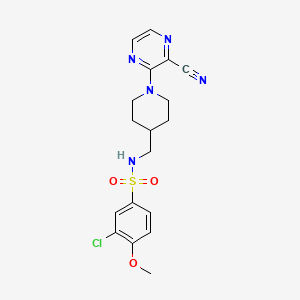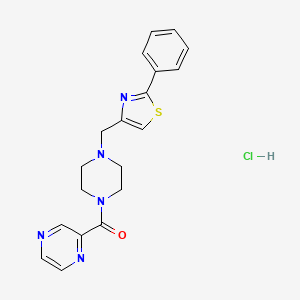
(4-((2-苯并噻唑-4-基)甲基)哌嗪-1-基)(吡嗪-2-基)甲酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H20ClN5OS and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Application in Cancer Research
Scientific Field
Medicinal Chemistry and Oncology
Summary of Application
This compound has been investigated for its potential as an anti-cancer agent. Its structure suggests that it could interact with various cellular targets that are relevant in cancer therapy.
Methods of Application
In vitro studies have been conducted using cancer cell lines such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The compound is typically administered to cultured cells in a dose-dependent manner, and its effects are monitored using assays like the MTT assay .
Results
The compound has shown cytotoxic activity against these cell lines, with certain derivatives displaying significant potency. For instance, one study reported an IC50 value of 0.99 ± 0.01 μM towards the BT-474 cancer cell line, indicating a strong inhibitory effect on cell viability .
Application in Apoptosis Induction
Scientific Field
Cell Biology
Summary of Application
Apoptosis, or programmed cell death, is a crucial process in cancer treatment. The compound has been studied for its ability to induce apoptosis in cancer cells.
Methods of Application
Apoptosis induction is assessed using staining assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assay. These methods help in determining the mode of cell death .
Results
The compound has been found to induce apoptosis in a concentration-dependent manner, as evidenced by the increase in apoptotic markers and changes in cell morphology .
Application in Tubulin Polymerization Inhibition
Scientific Field
Biochemistry
Summary of Application
Tubulin polymerization is a target for anti-cancer drugs, as it is essential for cell division. The compound has been evaluated for its ability to inhibit tubulin polymerization.
Methods of Application
The inhibition of tubulin polymerization is studied using in vitro assays that measure the assembly of tubulin into microtubules in the presence of the compound .
Results
The compound has shown to inhibit tubulin polymerization, which is indicative of its potential to disrupt cell division and thus exert anti-cancer effects .
Application in Cell Cycle Arrest
Scientific Field
Molecular Biology
Summary of Application
Cell cycle arrest is another strategy to inhibit cancer cell proliferation. The compound’s effect on the cell cycle has been a subject of research.
Methods of Application
Flow cytometric analysis is used to assess the cell cycle distribution after treatment with the compound. This method allows for the detection of cell cycle phases such as sub-G1 and G2/M .
Results
Studies have reported that the compound induces cell cycle arrest at the sub-G1 and G2/M phase, which is associated with the inhibition of cell proliferation .
Application in Molecular Modelling
Scientific Field
Computational Chemistry
Summary of Application
Molecular modelling studies have been conducted to understand the interaction of the compound with its biological targets.
Methods of Application
In silico studies involve docking simulations and molecular dynamics to predict the binding affinity and stability of the compound within the active site of target proteins .
Results
The compound has been modelled to bind to the colchicine binding site of tubulin, suggesting a mechanism of action that could be exploited for therapeutic purposes .
Application in Drug-Like Property Evaluation
Scientific Field
Pharmacology
Summary of Application
The drug-like properties of the compound and its derivatives are important for its development as a therapeutic agent.
Methods of Application
In silico studies are used to evaluate the pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles .
Results
The compound and its derivatives have been found to possess drug-like properties, which are favorable for further development in drug discovery .
Application in Antimicrobial Research
Scientific Field
Microbiology and Pharmacology
Summary of Application
This compound has been synthesized and characterized for its antimicrobial properties, particularly against strains of Staphylococcus .
Methods of Application
Fluorescence microscopy is used to measure the compound’s uptake into microbial cells, while transmission electron microscopy (TEM) investigates the influence on the configuration of microbial cells. Additionally, a DNA gyrase supercoiling assay is employed to determine if the compound inhibits DNA gyrase .
Results
The compound is taken up by more than 50% of microbial cells within 30 minutes, leading to cell disruption. It also shows a dose-dependent reduction in fluorescence intensity in the DNA gyrase assay, suggesting inhibition of DNA gyrase as a mechanism of antimicrobial activity .
Application in DNA Repair Pathway Analysis
Scientific Field
Genetics and Molecular Medicine
Summary of Application
The compound has been implicated in influencing DNA repair pathways, which is significant for cancer treatment and genetic disorders.
Methods of Application
The compound’s effect on DNA repair pathways is studied using phosphorylation assays, such as the H2AX phosphorylation assay, in relevant cell lines.
Results
Compounds with similar structures have increased H2AX phosphorylation in cell lines, comparable to known DNA repair inhibitors .
Application in Cytotoxicity Profiling
Scientific Field
Toxicology and Pharmacodynamics
Summary of Application
The cytotoxic effects of the compound are evaluated to determine its safety profile and therapeutic window.
Methods of Application
In vitro cytotoxicity assays are conducted against various cell lines, such as A549 (Human Lung cancer), with standard drugs like doxorubicin for comparison .
Results
Synthesized compounds have shown varying degrees of cytotoxicity, providing insights into their safety and potential dosage ranges .
属性
IUPAC Name |
[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-pyrazin-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS.ClH/c25-19(17-12-20-6-7-21-17)24-10-8-23(9-11-24)13-16-14-26-18(22-16)15-4-2-1-3-5-15;/h1-7,12,14H,8-11,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOINFSQLNVZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=NC=CN=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

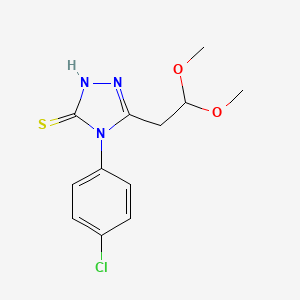
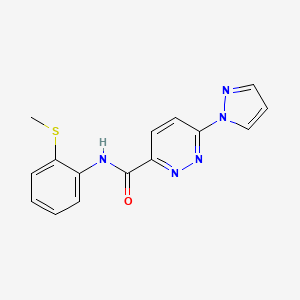
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653536.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2653537.png)
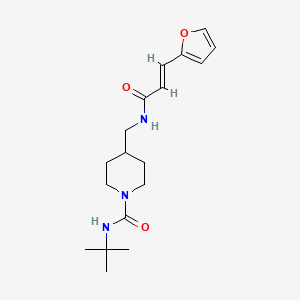
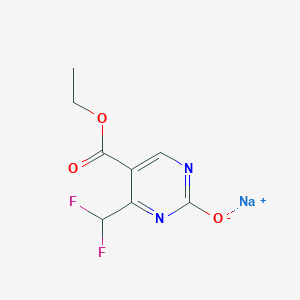
![2-(4-Fluorophenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2653545.png)
![3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2653547.png)
![[2-(Difluoromethoxy)-3-methoxyphenyl]methanol](/img/structure/B2653548.png)
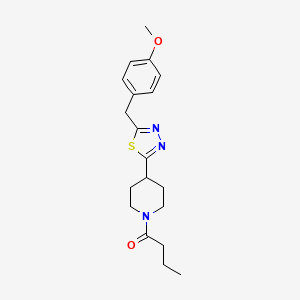
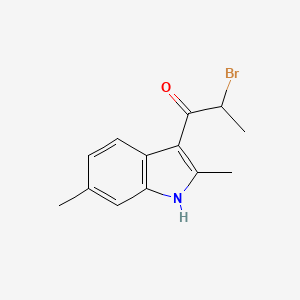
![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2653553.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}indolizine-2-carboxamide](/img/structure/B2653556.png)
